

An In-depth Technical Guide to 2-Bromo-6-chlorophenylboronic Acid

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Compound of Interest

Compound Name: 2-Bromo-6-chlorophenylboronic acid

Cat. No.: B1289917

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Audience: Researchers, scientists, and drug development professionals.

This technical guide provides comprehensive information on the physicochemical properties and a key synthetic application of **2-Bromo-6-chlorophenylboronic acid**, a versatile reagent in modern organic synthesis.

Core Compound Data

2-Bromo-6-chlorophenylboronic acid is a substituted phenylboronic acid that serves as a crucial building block in cross-coupling reactions. Its utility is particularly notable in the synthesis of complex biaryl molecules, which are common scaffolds in medicinal chemistry and material science.

The fundamental properties of **2-Bromo-6-chlorophenylboronic acid** are summarized in the table below for quick reference.

Property	Value	Citation
Molecular Formula	C ₆ H ₅ BBrClO ₂	[1][2]
Molecular Weight	235.27 g/mol	[1][3][2]
CAS Number	1107580-65-3	[1][2]

Experimental Protocols: Suzuki-Miyaura Cross-Coupling

One of the most prominent applications of **2-Bromo-6-chlorophenylboronic acid** is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction forges a carbon-carbon bond between the boronic acid and an aryl or vinyl halide, providing a powerful method for constructing biaryl structures.

Below is a detailed, representative protocol for the Suzuki-Miyaura coupling of **2-Bromo-6-chlorophenylboronic acid** with a generic aryl bromide.

Objective: To synthesize a substituted biaryl compound via a palladium-catalyzed cross-coupling reaction.

Materials:

- **2-Bromo-6-chlorophenylboronic acid**
- Aryl Halide (e.g., 4-bromotoluene)
- Palladium Catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
- Base (e.g., Potassium Carbonate, K₂CO₃)
- Solvent (e.g., 1,4-Dioxane and Water)
- Inert Gas (Nitrogen or Argon)
- Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
- Magnetic stirrer and heating mantle
- Thin Layer Chromatography (TLC) apparatus for reaction monitoring

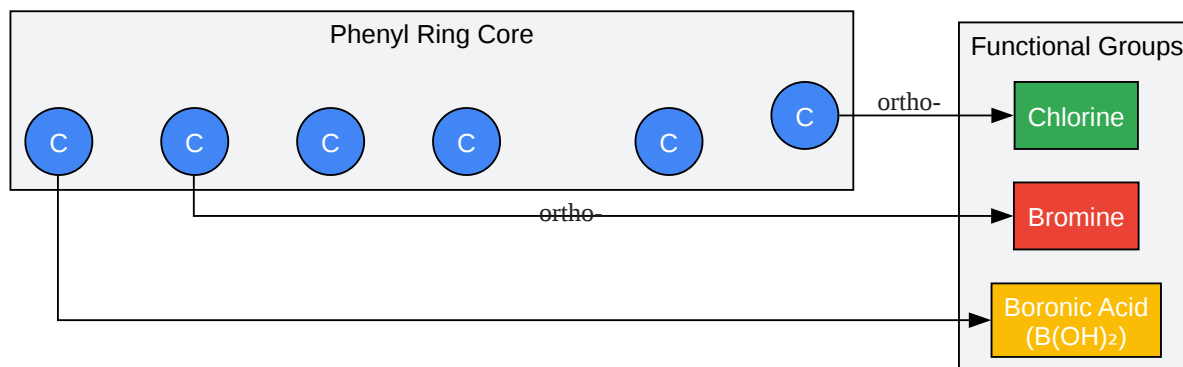
Procedure:

- Reaction Setup:

- To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add **2-Bromo-6-chlorophenylboronic acid** (1.2 equivalents).
- Add the selected aryl halide (1.0 equivalent).
- Add the base, such as potassium carbonate (2.0 equivalents).
- Inert Atmosphere:
 - Seal the flask with a septum and purge the system with an inert gas (nitrogen or argon) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.
- Solvent and Catalyst Addition:
 - Under the inert atmosphere, add the solvent system, typically a mixture of 1,4-dioxane and water (e.g., in a 4:1 ratio).
 - Add the palladium catalyst, such as $\text{Pd}(\text{PPh}_3)_4$ (typically 1-5 mol%).
- Reaction Execution:
 - Heat the reaction mixture to a temperature of 80-100 °C with vigorous stirring.
 - Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material (aryl halide) is consumed. This typically takes several hours.
- Work-up and Purification:
 - Once the reaction is complete, cool the mixture to room temperature.
 - Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
 - Purify the crude product using column chromatography on silica gel to isolate the desired biaryl compound.

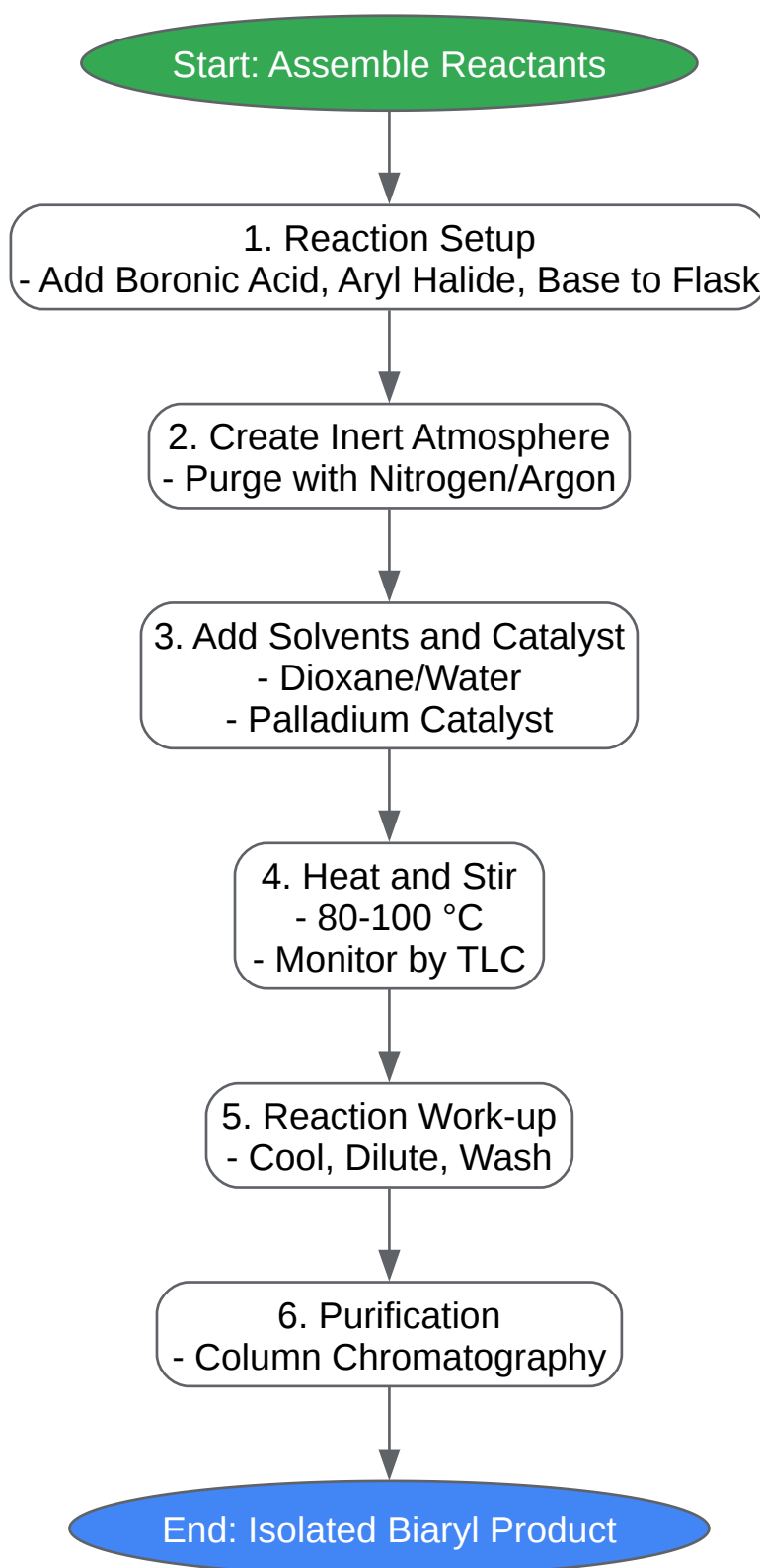
Visualizations

The following diagrams illustrate the molecular relationship and the experimental workflow described above.



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Caption: Key functional groups of **2-Bromo-6-chlorophenylboronic acid**.



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Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

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References

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